molecular formula C22H21N3OS B11154965 N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11154965
M. Wt: 375.5 g/mol
InChI Key: TYIXRLARILIRCW-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that features an indole moiety, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the coupling of an indole derivative with a thiazole carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiazole ring.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

Anticancer Activity

Research has shown that thiazole derivatives, including N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, exhibit promising anticancer properties. The thiazole moiety is known for its role in enhancing the biological activity of compounds against various cancer cell lines.

Case Study: Thiazole Derivatives in Cancer Treatment

A study synthesized several thiazole-bearing heterocycles and tested their anti-proliferative effects against breast cancer (MCF-7), human hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. The results indicated that compounds with specific substituents on the thiazole ring exhibited significant cytotoxicity, with some achieving IC50 values in the low micromolar range .

Anti-inflammatory Properties

Thiazole compounds have been investigated for their anti-inflammatory effects. The presence of an indole group in conjunction with thiazole enhances the anti-inflammatory activity of the compound.

Case Study: Anti-inflammatory Activity Assessment

In a study evaluating various indole-thiazole derivatives, compounds demonstrated significant inhibition of inflammatory markers in vitro. The results showed that certain derivatives exhibited up to 70% inhibition compared to standard anti-inflammatory drugs like ibuprofen . This highlights the therapeutic potential of this compound in managing inflammatory conditions.

Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has been documented in several studies. The structural characteristics of these compounds are crucial for their efficacy.

Case Study: Anticonvulsant Activity Evaluation

A recent exploration into thiazole-integrated pyrrolidin derivatives revealed that specific thiazole analogues displayed notable anticonvulsant effects, with median effective doses significantly lower than those of traditional anticonvulsants . This suggests that this compound may have similar potential.

Molecular Interaction Studies

Studies utilizing molecular docking simulations have suggested that the compound binds effectively to key proteins involved in cell proliferation and inflammatory responses, indicating a multi-targeted approach to therapy .

Data Summary and Comparison Table

The following table summarizes key findings related to the applications of this compound:

ApplicationMechanism/FindingsReference
Anticancer ActivitySignificant cytotoxicity against MCF-7 and HepG2 cells
Anti-inflammatoryUp to 70% inhibition of inflammatory markers
AnticonvulsantNotable efficacy with lower median effective doses
Molecular MechanismMulti-target interactions with key proteins

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially inhibiting or activating their functions . The thiazole ring may also play a role in the compound’s bioactivity by interacting with different biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to the combination of its indole and thiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Biological Activity

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and case analyses.

Chemical Structure and Properties

The compound features a thiazole moiety linked to an indole structure, which is known for its diverse biological properties. The specific arrangement of functional groups in this compound likely contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : In vitro evaluations have shown that certain thiazole derivatives have MIC values ranging from 0.17 mg/mL to 0.25 mg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
CompoundPathogenMIC (mg/mL)MBC (mg/mL)
7bS. aureus0.220.25
9E. coli0.170.23
8B. cereus0.230.47

This table summarizes the antimicrobial activity of selected thiazole derivatives, indicating their effectiveness against common bacterial strains.

Anticancer Potential

The anticancer activity of thiazole-based compounds has also been extensively researched. The presence of certain substituents on the indole and thiazole rings has been correlated with enhanced cytotoxicity against various cancer cell lines.

  • Cytotoxicity Assays : Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, compounds with specific modifications showed IC50 values as low as 1030μM10-30\mu M, suggesting potent anticancer activity .

Case Study 1: Thiazole Derivatives in Cancer Treatment

A study focused on the synthesis of thiazole derivatives linked to indoles demonstrated promising results against human glioblastoma U251 cells and melanoma WM793 cells. The derivatives exhibited selective toxicity, with some compounds showing significant inhibition of cell proliferation.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated a series of thiazole compounds for their ability to combat biofilm formation in bacterial pathogens. The results suggested that certain derivatives not only inhibited bacterial growth but also prevented biofilm development, which is crucial for treating chronic infections.

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H21N3OS/c1-14(12-17-13-23-19-11-7-6-10-18(17)19)24-21(26)20-15(2)25-22(27-20)16-8-4-3-5-9-16/h3-11,13-14,23H,12H2,1-2H3,(H,24,26)

InChI Key

TYIXRLARILIRCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC(C)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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